2-Benzyl-4,4-dimethyl-2-oxazoline
Overview
Description
2-Benzyl-4,4-dimethyl-2-oxazoline is a chemical compound belonging to the oxazoline class. Oxazolines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. This compound is of interest due to its various applications in chemistry, including its use as a ligand in coordination chemistry and metal-mediated catalysis.
Synthesis Analysis
The synthesis of 2-Benzyl-4,4-dimethyl-2-oxazoline can be achieved through various methods. For example, Foricher et al. (1985) describe a one-pot reaction involving benzoin and NH3 to yield similar oxazoline compounds (Foricher, Montavon, Pfoertner, & Schönholzer, 1985). Additionally, the synthesis can involve tautomerism and metal complexation processes, as detailed by Jones et al. (2013) (Jones et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Benzyl-4,4-dimethyl-2-oxazoline can be studied through X-ray crystallography and NMR spectroscopy. For instance, the work of Jastrzebski et al. (1991) on a related oxazoline compound demonstrates the use of X-ray diffraction to determine its crystal structure (Jastrzebski et al., 1991).
Chemical Reactions and Properties
2-Benzyl-4,4-dimethyl-2-oxazoline undergoes various chemical reactions, contributing to its versatile properties. Gakis et al. (1976) discuss the photochemical synthesis of related oxazoline compounds and their thermal dimerization (Gakis et al., 1976). Similarly, Chuaqui et al. (1983) explore the reactions of oxazolin-5-one with KO2 in aprotic solvents (Chuaqui, Delaney, & Merritt, 1983).
Physical Properties Analysis
The physical properties of 2-Benzyl-4,4-dimethyl-2-oxazoline, such as melting point, boiling point, and solubility, can be determined through standard analytical techniques used in chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and tautomerism, are key aspects of 2-Benzyl-4,4-dimethyl-2-oxazoline. The study by Jones et al. (2013) provides insights into the tautomerism and metal complexation of oxazolines, which are crucial for understanding their chemical behavior (Jones et al., 2013).
Scientific Research Applications
Ortho and Lateral Lithiations : 4,4-Dimethyl-2-(o-tolyl)oxazolines undergo lateral lithiation at the benzylic position, and under certain conditions, can lead to unusual ortho-lithiation (Tahara, Fukuda, & Iwao, 2002).
Electroreduction : 2-Benzyl-4,4-dimethyl-2-oxazoline can undergo electroreduction at mercury electrodes, leading to products like N-benzyl-2-amino-2-methylpropanol (Ryan & Kariv-Miller, 1988).
Fluorescence Probes : Derivatives of 2-Benzyl-4,4-dimethyl-2-oxazoline are used in pH-sensitive fluorescence probes, aiding in biological and chemical analysis (Ihmels et al., 2005).
Side Chain Metalation : Metalation of certain derivatives of 4,4-dimethyl-2-oxazolines enables reactions with various electrophiles, important in synthetic chemistry (Lenoir, Ribéreau, & Quéguiner, 1994).
Ring Opening Polymerization : Zinc anilido-oxazolinate complexes derived from 2-Benzyl-4,4-dimethyl-2-oxazoline are used as initiators for ring opening polymerization, a key process in materials science (Chen et al., 2007).
Preparation and Polymerization : 2-Benzyl-4,4-dimethyl-2-oxazoline is used in the synthesis of monomers for addition polymerization, contributing to the development of new polymeric materials (McManus, Patterson, & Pittman, 1975).
Tautomerism and Metal Complexation : Investigations into the structural and theoretical aspects of 2-acylmethyl-4,4-dimethyl-2-oxazolines, including tautomerism and metal complexation, are crucial for understanding their chemical properties (Jones et al., 2013).
First-Row Transition Metal Chelates : Aryl−oxazoline synthons from derivatives like 4,4-dimethyl-2-phenyloxazoline have been used in the preparation of transition metal chelate species, important in catalysis and materials science (Volpe et al., 2010).
Safety And Hazards
2-Benzyl-4,4-dimethyl-2-oxazoline is a chemical compound that should be handled with care. It is highly flammable and its vapors may cause respiratory irritation . Therefore, it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should also be stored in a well-ventilated place .
Future Directions
Oxazoline-based compounds, including 2-Benzyl-4,4-dimethyl-2-oxazoline, have potential applications in various fields such as pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . A recent study investigated a new crosslinking reaction for coatings based on oxazoline chemistry, aiming to overcome disadvantages of established systems and fulfill the need for sustainable coating compounds . This suggests that oxazoline-based compounds could represent a new technology for the coatings industry.
properties
IUPAC Name |
2-benzyl-4,4-dimethyl-5H-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2)9-14-11(13-12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCTHQIXXYBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166155 | |
Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4,4-dimethyl-2-oxazoline | |
CAS RN |
1569-08-0 | |
Record name | 2-Benzyl-4,4-dimethyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethyl-2-phenylmethyl-2-oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1569-08-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxazole, 4,5-dihydro-4,4-dimethyl-2-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-DIMETHYL-2-PHENYLMETHYL-2-OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7J28W8W2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.